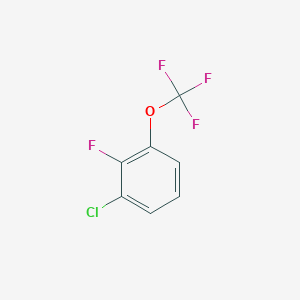

1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene

Overview

Description

1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene is a compound that contains a trifluoromethoxy group . This group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethoxy group compounds can be achieved through various methods . One such method involves the chlorination/fluorination sequence . The trifluoromethoxy group can also be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene include a density of 1.4±0.1 g/cm³, boiling point of 145.9±35.0 °C at 760 mmHg, vapour pressure of 6.0±0.3 mmHg at 25°C, and a flash point of 42.1±25.9 °C .Scientific Research Applications

Pharmaceutical Research

1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its trifluoromethoxy group is particularly significant due to its ability to improve the metabolic stability and lipophilicity of pharmaceuticals. This compound can be involved in the creation of new medicinal molecules, potentially enhancing their efficacy and bioavailability.

Material Science

In material science, this chemical serves as a building block for creating advanced materials . Its inclusion in polymers and coatings can impart unique properties such as resistance to degradation, which is crucial for materials exposed to harsh environmental conditions.

Chemical Synthesis

This compound is valuable in chemical synthesis as a precursor for introducing the trifluoromethoxy group into various molecules . This group is known for its electron-withdrawing properties, which can significantly alter the reactivity of organic molecules, making it a useful moiety in synthetic chemistry.

Agriculture

In the agricultural sector, 1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene can be used to synthesize agrochemicals . The trifluoromethoxy group can enhance the activity and durability of pesticides and herbicides, contributing to more effective crop protection strategies.

Environmental Science

Environmental science applications may include the use of this compound in the study of atmospheric chemistry and environmental pollutants . Its stability and unique chemical properties make it a candidate for tracing chemical processes in the environment and understanding the behavior of organic pollutants.

Analytical Methods

Lastly, 1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene can play a role in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods . Its distinct chemical signature allows for precise calibration and helps in the accurate detection of similar compounds in complex mixtures.

Safety and Hazards

properties

IUPAC Name |

1-chloro-2-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWOISYKRGAWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

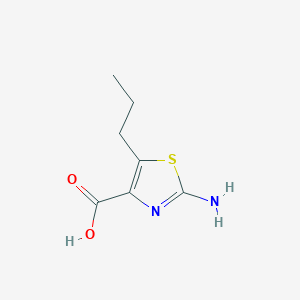

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

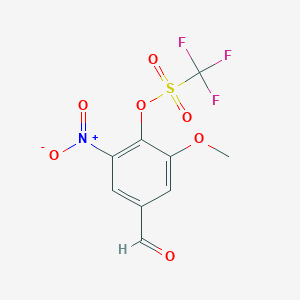

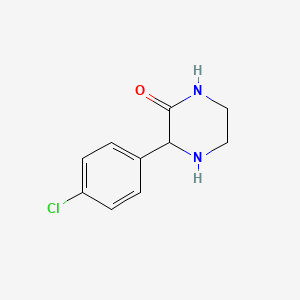

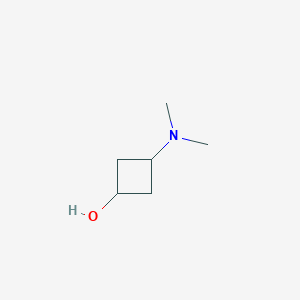

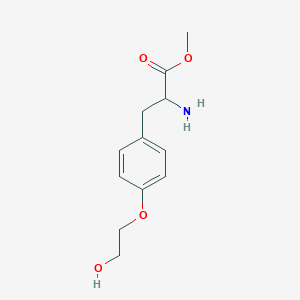

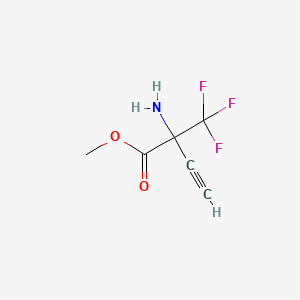

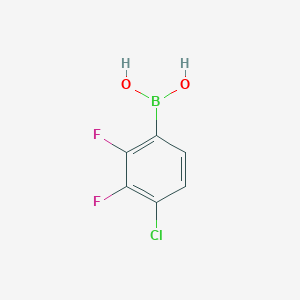

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione](/img/structure/B1456718.png)